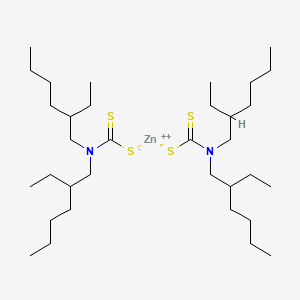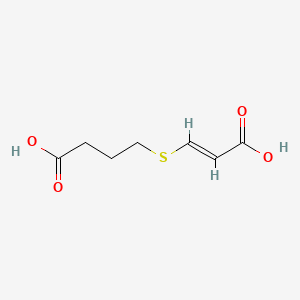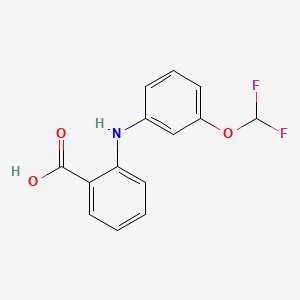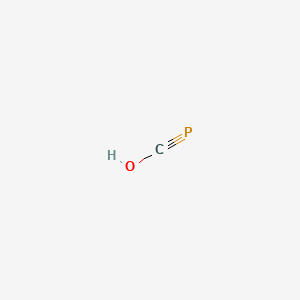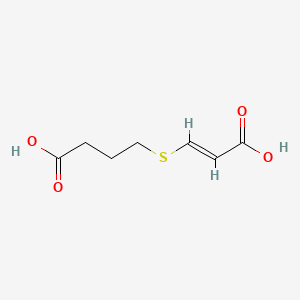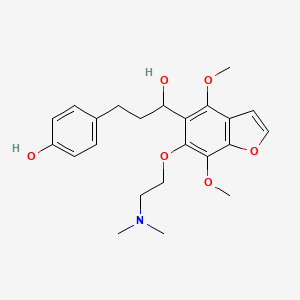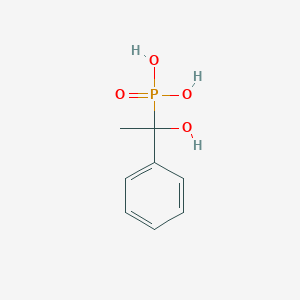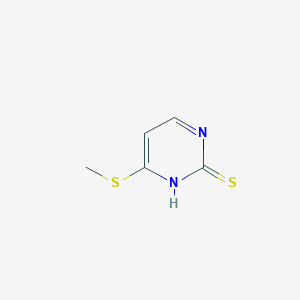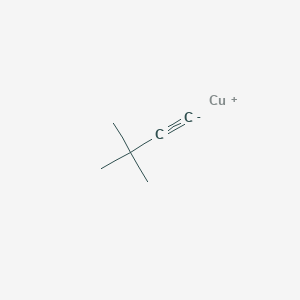
Copper, (3,3-dimethyl-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (3,3-dimethyl-1-butynyl)-, also known as (3,3-Dimethyl-1-butyn-1-yl)copper, is an organocopper compound with the molecular formula C₆H₉Cu. This compound is characterized by the presence of a copper atom bonded to a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Copper, (3,3-dimethyl-1-butynyl)- typically involves the reaction of 3,3-dimethyl-1-butyne with a copper(I) salt. One common method is the reaction of 3,3-dimethyl-1-butyne with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Copper, (3,3-dimethyl-1-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Copper, (3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) derivatives.
Reduction: It can be reduced to form copper(0) species.
Substitution: The 3,3-dimethyl-1-butynyl group can be substituted with other functional groups in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(II) complexes, while substitution reactions can yield various organocopper compounds .
Scientific Research Applications
Copper, (3,3-dimethyl-1-butynyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Copper, (3,3-dimethyl-1-butynyl)- exerts its effects involves the interaction of the copper atom with various molecular targets. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows the compound to catalyze various chemical reactions and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Copper, (3,3-dimethylbut-1-ynyl)-: Similar in structure but may have different reactivity and applications.
Silver, (3,3-dimethylbut-1-ynyl)-: Contains a silver atom instead of copper, leading to different chemical properties.
Lithium, (3,3-dimethylbut-1-ynyl)-: Contains a lithium atom, used in different types of reactions.
Uniqueness
Copper, (3,3-dimethyl-1-butynyl)- is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its copper atom allows it to act as a catalyst in various organic transformations, making it valuable in both research and industrial applications .
Properties
CAS No. |
40575-23-3 |
|---|---|
Molecular Formula |
C6H9Cu |
Molecular Weight |
144.68 g/mol |
IUPAC Name |
copper(1+);3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
XEWPXTZJTYOTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




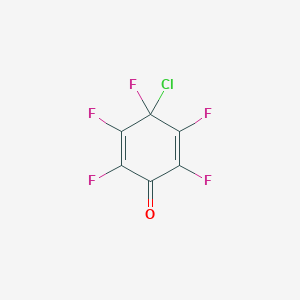
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
